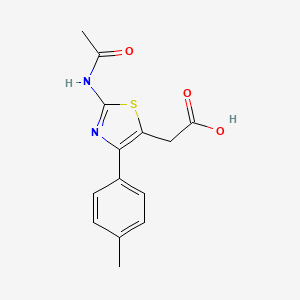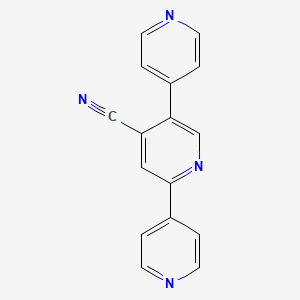
2,5-dipyridin-4-ylpyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dipyridin-4-ylpyridine-4-carbonitrile: is a heterocyclic compound that features a pyridine ring substituted with nitrile and pyridine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipyridin-4-ylpyridine-4-carbonitrile typically involves the coupling of pyridine derivatives under specific conditions. One common method is the cross-coupling reaction using palladium catalysts. For example, the reaction between 2,5-dibromopyridine and 4-cyanopyridine in the presence of a palladium catalyst and a base can yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dipyridin-4-ylpyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 2,5-dipyridin-4-ylpyridine-4-carbonitrile serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for coordination chemistry and catalysis .
Biology and Medicine: They are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the materials science field, this compound is used in the design of organic semiconductors and other functional materials. Its ability to form coordination complexes makes it valuable in the development of new materials with specific electronic properties .
Mecanismo De Acción
The mechanism of action of 2,5-dipyridin-4-ylpyridine-4-carbonitrile and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
2,5-Dipyridin-4-ylthiophene: This compound has a thiophene ring instead of a pyridine ring and exhibits similar coordination chemistry properties.
2-Pyridinecarbonitrile: A simpler analog with a single pyridine ring and a nitrile group, used in various organic synthesis applications.
Uniqueness: 2,5-Dipyridin-4-ylpyridine-4-carbonitrile is unique due to its dual pyridine rings and nitrile functionality, which provide versatile reactivity and coordination properties. This makes it a valuable scaffold for the development of new materials and biologically active compounds .
Propiedades
Fórmula molecular |
C16H10N4 |
|---|---|
Peso molecular |
258.28 g/mol |
Nombre IUPAC |
2,5-dipyridin-4-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C16H10N4/c17-10-14-9-16(13-3-7-19-8-4-13)20-11-15(14)12-1-5-18-6-2-12/h1-9,11H |
Clave InChI |
NQLXDTRBJNJZSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1C2=NC=C(C(=C2)C#N)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


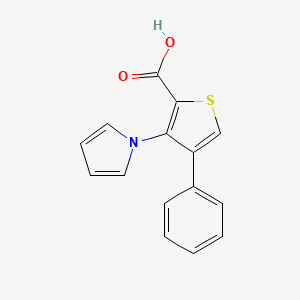

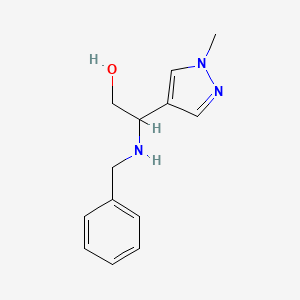
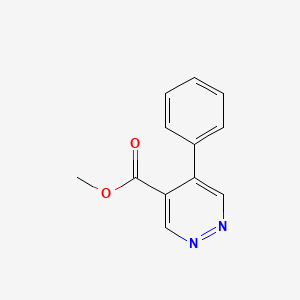






![2-(4-Chlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15059819.png)
![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
